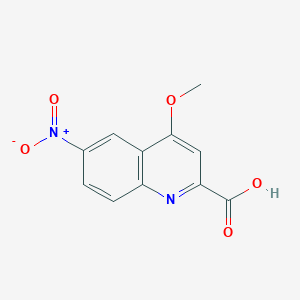

4-Methoxy-6-nitroquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

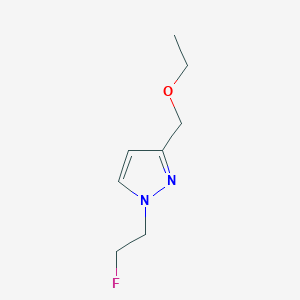

4-Methoxy-6-nitroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O5 and a molecular weight of 248.19 . It is used in scientific research and has unique properties that make it a valuable tool for studying various processes and reactions.

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-nitroquinoline-2-carboxylic acid is determined by its molecular formula, C11H8N2O5. The exact structure would require more detailed analysis, such as NMR or X-ray crystallography, which is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-6-nitroquinoline-2-carboxylic acid would depend on the conditions and the reactants used. Specific details about its chemical reactions are not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-6-nitroquinoline-2-carboxylic acid, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications

Photolabile Protecting Groups

The use of aromatic substituents like 4-methoxy groups has been explored for enhancing the photolysis efficiency of photolabile protecting groups. These groups are instrumental in the controlled release of carboxylic acids upon light exposure, which is crucial for the site-specific delivery of neuroactive amino acids and other bioactive molecules. The 4-methoxy substitution significantly improves photolysis efficiency, offering a potential pathway for the development of more efficient drug delivery systems (Papageorgiou & Corrie, 2000).

Catalytic Reduction of Nitroarenes

In the realm of catalysis, the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts is another application. This process, which can include substituents like methoxy groups, is essential for the synthesis of various aromatic compounds, including quinolines, which are key scaffolds in many pharmaceutical agents (Watanabe et al., 1984).

Synthesis of Pyrroloquinolines

The compound is also pivotal in the synthesis of complex heterocyclic structures like pyrrolo[4,3,2-de]quinolines, which are valuable in the synthesis of natural products and potential therapeutic agents. This synthesis pathway involves the nitration of methoxy-substituted quinolines, demonstrating the compound's utility in constructing complex and biologically significant molecules (Roberts et al., 1997).

Natural Product Isolation

Interestingly, 4-Methoxy-6-nitroquinoline-2-carboxylic acid and its derivatives have been identified in natural sources such as Ephedra species. These compounds, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated, highlighting the occurrence and potential biological relevance of methoxyquinoline derivatives in nature (Starratt & Caveney, 1996).

Photolabile Groups for Biological Messengers

The exploration of brominated hydroxyquinoline as a photolabile protecting group, which shows greater efficiency and sensitivity to multiphoton-induced photolysis than other groups, underscores the importance of such chemical modifications in developing tools for biological research. These groups can be used to cage biological messengers, allowing for precise control over their spatial and temporal release in vivo (Fedoryak & Dore, 2002).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-6-nitroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-10-5-9(11(14)15)12-8-3-2-6(13(16)17)4-7(8)10/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUIWGSCIJUQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitroquinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)

![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)

![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)

![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)

![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)